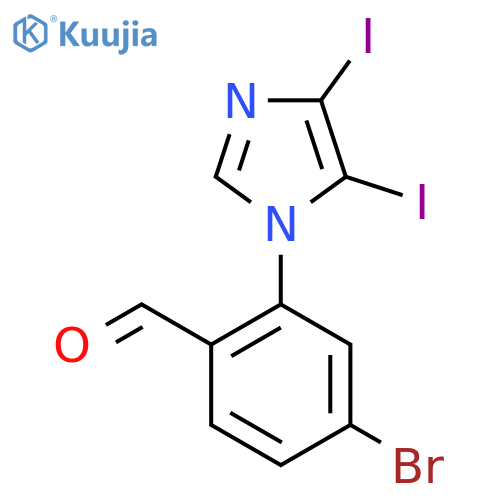

Cas no 1866369-31-4 (4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde)

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde

- 1866369-31-4

- EN300-1293077

-

- インチ: 1S/C10H5BrI2N2O/c11-7-2-1-6(4-16)8(3-7)15-5-14-9(12)10(15)13/h1-5H

- InChIKey: OLZSUDPXZASBGQ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(N=CN1C1C=C(C=CC=1C=O)Br)I

計算された属性

- せいみつぶんしりょう: 501.76747g/mol

- どういたいしつりょう: 501.76747g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1293077-0.1g |

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde |

1866369-31-4 | 0.1g |

$653.0 | 2023-06-06 | ||

| Enamine | EN300-1293077-0.05g |

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde |

1866369-31-4 | 0.05g |

$624.0 | 2023-06-06 | ||

| Enamine | EN300-1293077-500mg |

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde |

1866369-31-4 | 500mg |

$603.0 | 2023-09-30 | ||

| Enamine | EN300-1293077-10000mg |

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde |

1866369-31-4 | 10000mg |

$2701.0 | 2023-09-30 | ||

| Enamine | EN300-1293077-50mg |

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde |

1866369-31-4 | 50mg |

$528.0 | 2023-09-30 | ||

| Enamine | EN300-1293077-1.0g |

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde |

1866369-31-4 | 1g |

$743.0 | 2023-06-06 | ||

| Enamine | EN300-1293077-5.0g |

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde |

1866369-31-4 | 5g |

$2152.0 | 2023-06-06 | ||

| Enamine | EN300-1293077-1000mg |

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde |

1866369-31-4 | 1000mg |

$628.0 | 2023-09-30 | ||

| Enamine | EN300-1293077-5000mg |

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde |

1866369-31-4 | 5000mg |

$1821.0 | 2023-09-30 | ||

| Enamine | EN300-1293077-0.5g |

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde |

1866369-31-4 | 0.5g |

$713.0 | 2023-06-06 |

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde 関連文献

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehydeに関する追加情報

Exploring the Synthesis and Applications of 4-Bromo-2-(4,5-Diiodo-1H-Imidazol-1-Yl)Benzaldehyde

4-Bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde (CAS No. 1866369-31-4) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the para position of a benzaldehyde moiety with a 4,5-diiodo-imidazole ring attached at the ortho position. The presence of multiple halogen atoms (bromine and iodine) in its structure makes it a valuable substrate for various chemical transformations and functionalization studies.

The synthesis of CAS No. 1866369-31-4 involves a multi-step process that typically begins with the preparation of the imidazole ring system. The imidazole moiety is synthesized via a condensation reaction between an aldehyde and an amine derivative, followed by iodination to introduce the diiodo functionality at positions 4 and 5 of the ring. Subsequently, the bromination step is carried out to introduce the bromine atom at the para position of the benzaldehyde group. This sequence ensures the precise placement of halogens, which is critical for achieving the desired electronic and steric properties in the final compound.

Recent studies have highlighted the potential of 4-bromo substituted aromatic compounds in drug discovery programs targeting various therapeutic areas, such as oncology and infectious diseases. The presence of multiple halogen atoms in CAS No. 1866369-31-4 provides opportunities for tuning pharmacokinetic properties, such as solubility and bioavailability, which are crucial for drug candidates. Additionally, the imidazole ring in this compound has been shown to exhibit interesting biological activities, including anti-inflammatory and anti-proliferative effects.

In materials science, CAS No. 1866369-31-4 has been explored as a precursor for advanced materials with tailored electronic properties. The halogen atoms can act as electron-withdrawing groups, influencing the conjugation and stability of aromatic systems. Researchers have utilized this compound to synthesize novel π-conjugated materials for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The combination of bromine and iodine substituents allows for fine-tuning of electronic characteristics, making this compound a versatile building block in material design.

One of the most exciting developments involving CAS No. 1866369-31-X is its role in click chemistry reactions. The diiodo-imidazole moiety serves as an efficient dihalide for copper-catalyzed azide–alkyne cycloaddition (CuAAC), enabling rapid assembly of complex molecules with high yield and selectivity. This has opened new avenues for constructing bioactive molecules with intricate architectures, which are challenging to synthesize through traditional methods.

Furthermore, computational studies have provided deeper insights into the electronic structure and reactivity of CAS No. 18663X9-X-X-X . Density functional theory (DFT) calculations have revealed that the multiple halogen atoms significantly alter the electron density distribution across the molecule, enhancing its reactivity towards nucleophilic substitution reactions. These findings have guided experimentalists in optimizing synthetic protocols to maximize yields and minimize side reactions.

In conclusion, CAS No. 18XxXxXx-X-X-X stands out as a versatile compound with diverse applications across multiple disciplines. Its unique combination of halogen atoms provides researchers with a powerful toolset for exploring new chemical transformations and functional materials. As ongoing research continues to uncover its potential, this compound is poised to make significant contributions to both academic research and industrial applications.

1866369-31-4 (4-bromo-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde) 関連製品

- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)

- 1261774-84-8(2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile)

- 2225176-50-9(5-Fluoro-2-ethylpyridine-4-boronic acid)

- 1797596-61-2((Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate)

- 1361924-40-4(2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)

- 58336-25-7(7-amino-1-methyl-1,2-dihydroquinolin-2-one)

- 1286724-71-7(ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)

- 2320956-48-5(2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)

- 1804408-66-9(BrC=1C(=C(C(=C(C=1Cl)F)F)F)Cl)

- 2171730-01-9(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetyl}piperidine-2-carboxylic acid)